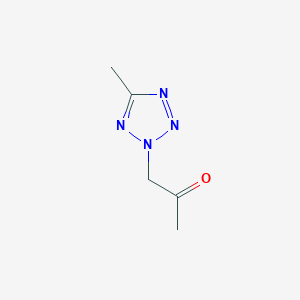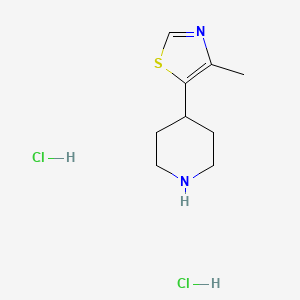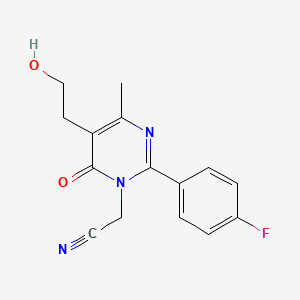
1-(5-methyl-2H-tetrazol-2-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-methyl-2H-tetrazol-2-yl)propan-2-one is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methyl group at the 5-position of the tetrazole ring and a propan-2-one moiety attached to the 1-position. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-2H-tetrazol-2-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-2H-tetrazole with an appropriate ketone, such as acetone, under acidic or basic conditions. The reaction typically requires a catalyst, such as tetradecyltrimethylammonium bromide, and is carried out in an aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized in industrial processes to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-methyl-2H-tetrazol-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted tetrazoles with different functional groups.
Aplicaciones Científicas De Investigación
1-(5-methyl-2H-tetrazol-2-yl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as high-energy materials and polymers
Mecanismo De Acción
The mechanism of action of 1-(5-methyl-2H-tetrazol-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the tetrazole ring’s nitrogen atoms can participate in hydrogen bonding and coordination with other molecules, affecting their reactivity and stability .
Comparación Con Compuestos Similares
1-(5-methyl-2H-tetrazol-2-yl)propan-2-one can be compared with other similar compounds, such as:
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Known for its high nitrogen content and energetic properties.
1,5-disubstituted tetrazoles: Synthesized through Ugi-azide reactions and used in various applications.
Imidazole-containing compounds: These compounds share some structural similarities with tetrazoles and are used in a wide range of applications, including pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propan-2-one moiety, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
1-(5-methyltetrazol-2-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-4(10)3-9-7-5(2)6-8-9/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQDOVVZZNPJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B2997653.png)


![6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine](/img/structure/B2997656.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2997657.png)

![1-[9-(2-hydroxyethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone](/img/structure/B2997661.png)
![(1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2997663.png)
![N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2997664.png)
![6-(Difluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2997666.png)
![N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2997668.png)
